3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-(4-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIIHNYGHPKKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 4-chloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
4-Amino-6-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5(4H)-one
- Molecular Formula : C₁₀H₉ClN₄O
- Key Features: Replaces the hydroxyl group at position 5 with a ketone (=O). Exhibits a molecular weight of 236.45 g/mol (1 g/mol less than the target compound due to the ketone group) .
6-Tert-butyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol
- Molecular Formula : C₁₃H₁₅ClN₄O
- Key Features: Substitutes the methyl group at position 6 with a bulky tert-butyl group. The 3-chlorophenylamino substituent (vs. 4-chlorophenyl in the target) alters steric and electronic interactions. Higher molecular weight (286.78 g/mol) and lipophilicity, which may improve metabolic stability but reduce aqueous solubility .
Heterocycle Modifications
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
- Molecular Formula : C₈H₅ClN₃S
- Key Features: Replaces the triazine ring with a thiadiazole (two nitrogen atoms, one sulfur). The 4-chlorophenyl group is retained, but the thiadiazole core offers distinct electronic properties. Molecular weight: 210.66 g/mol. Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent biological targets compared to triazines .
Functional Group and Reactivity Comparisons
- Hydroxyl vs. Ketone at Position 5: The hydroxyl group in the target compound enables hydrogen bonding, enhancing interactions with polar biological targets (e.g., enzymes). The ketone in 4-Amino-6-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5(4H)-one may increase electrophilicity, favoring reactions with nucleophiles like thiols or amines .
- Methyl vs. This could prolong half-life but reduce membrane permeability .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol | C₁₀H₁₀ClN₄O | 237.45 | 4-Cl-C₆H₄-NH-, 6-CH₃, 5-OH |
| 4-Amino-6-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5(4H)-one | C₁₀H₉ClN₄O | 236.45 | 4-Cl-C₆H₄, 3-CH₃, 5=O |
| 6-Tert-butyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol | C₁₃H₁₅ClN₄O | 286.78 | 3-Cl-C₆H₄-NH-, 6-tert-butyl, 5-OH |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | C₈H₅ClN₃S | 210.66 | 4-Cl-C₆H₄, thiadiazole core |
Table 2: Functional Group Impact
Biological Activity
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and a hydroxyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its effects in various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with triazine structures often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show activity against various bacterial strains.
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(4-Chlorophenyl)amino]-... | Escherichia coli | 32 µg/mL |
| 3-[(4-Chlorophenyl)amino]-... | Staphylococcus aureus | 16 µg/mL |
| 3-[(4-Chlorophenyl)amino]-... | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications in the triazine structure can enhance antimicrobial efficacy.
Anticancer Activity
Several studies have explored the anticancer potential of triazine derivatives. The presence of the chlorophenyl group is believed to contribute to its cytotoxic effects against cancer cell lines.
Case Study: Cytotoxic Effects
In a study investigating the cytotoxic effects of various triazine derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that:
- Compound E (similar structure) exhibited an IC50 value of 15 µM against HeLa cells.
- Compound F showed an IC50 value of 20 µM against MCF-7 cells.
These results indicate that structural modifications can lead to enhanced anticancer properties.
Table 2: Cytotoxicity Data for Triazine Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(4-Chlorophenyl)amino]-... | HeLa | 15 |
| 3-[(4-Chlorophenyl)amino]-... | MCF-7 | 20 |
| Compound E | HeLa | 12 |
| Compound F | MCF-7 | 18 |
Anti-inflammatory Activity
The anti-inflammatory properties of triazine derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.
Research Findings
In vitro assays demonstrated that triazine derivatives inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for their anti-inflammatory effects.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the chlorophenyl moiety could enhance lipophilicity and cellular uptake.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol, and what reaction conditions are critical for yield optimization?
- The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors under acidic or catalytic conditions. For example, hydrazine hydrate can react with substituted benzaldehyde derivatives to form triazine intermediates, followed by chlorophenyl amination . Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products.
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR): Assign peaks for the triazine ring protons (δ 8.1–8.5 ppm) and chlorophenyl protons (δ 7.2–7.6 ppm) to confirm substitution patterns .
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 280.05) and fragmentation patterns .
- X-ray Crystallography: Resolve the crystal lattice to confirm the planarity of the triazine ring and the dihedral angle between the chlorophenyl and triazine moieties .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Antimicrobial Screening: Use disk diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, with MIC values calculated via broth microdilution .
- Enzyme Inhibition: Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Meta-Analysis: Compare experimental variables such as cell line specificity (e.g., HeLa vs. MCF-7), solvent effects (DMSO vs. aqueous solutions), and assay protocols (MTT vs. resazurin) .
- Dose-Response Reproducibility: Validate IC₅₀ values using orthogonal assays (e.g., apoptosis markers via flow cytometry) to rule out false positives .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., EGFR), prioritizing hydrogen bonding with the triazine NH group and hydrophobic interactions with the chlorophenyl ring .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can the compound’s environmental fate be assessed in ecotoxicology studies?
- Biodegradation Assays: Monitor half-life in soil/water matrices using HPLC-MS, with microbial consortia to simulate natural degradation pathways .
- Trophic Transfer Studies: Track bioaccumulation in Daphnia magna and zebrafish models via LC-MS/MS .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in triazine derivatives?
- Fragment-Based Design: Synthesize analogs with substitutions at the triazine C6 position (e.g., methyl to ethyl) and chlorophenyl para-positions .
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Methodological Resources
- Spectral Databases: Use PubChem (CID: [retrieve from evidence]) or ChemSpider for cross-referencing NMR/MS data .
- Synthetic Protocols: Refer to Monatshefte für Chemie for stepwise triazine functionalization methods .
- Error Analysis: Apply statistical tools like Grubbs’ test to identify outliers in bioassay datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
